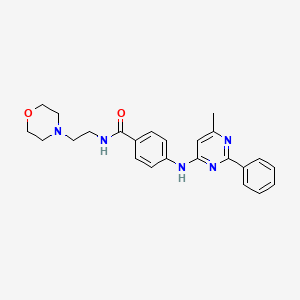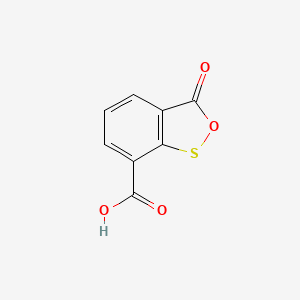
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- is a complex organic compound with the molecular formula C12H11N5S This compound is known for its unique structure, which includes two pyridine rings and a phenyl group attached to a hydrazinecarbothioamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- typically involves the reaction of di-2-pyridyl ketone with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, usually in ethanol or another suitable solvent, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyridine compounds.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
- Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N,N-dimethyl-
Uniqueness
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its ethyl and dimethyl analogs, the phenyl group may enhance its ability to interact with biological targets, potentially leading to more potent effects.
Propriétés
Numéro CAS |
67629-66-7 |
|---|---|
Formule moléculaire |
C18H15N5S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-(dipyridin-2-ylmethylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C18H15N5S/c24-18(21-14-8-2-1-3-9-14)23-22-17(15-10-4-6-12-19-15)16-11-5-7-13-20-16/h1-13H,(H2,21,23,24) |
Clé InChI |
VNUVYYRRCULWPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


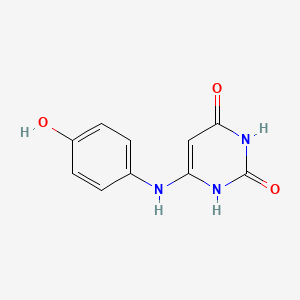
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)


![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
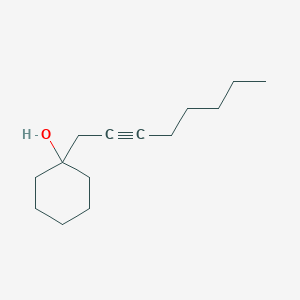
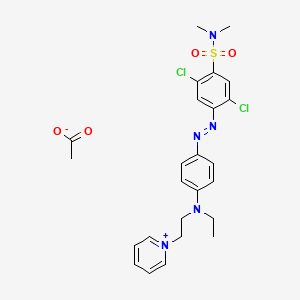
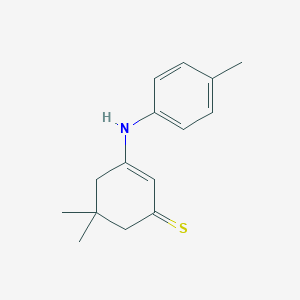
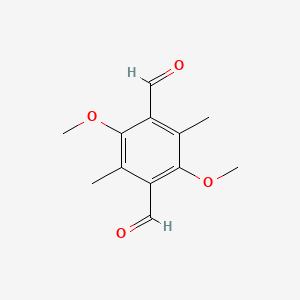
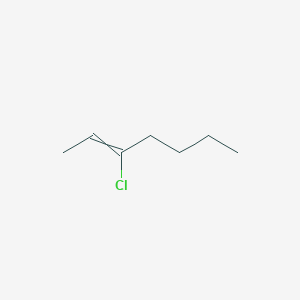
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
